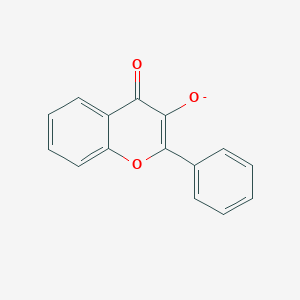

Flavonol(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9O3- |

|---|---|

Molecular Weight |

237.23 g/mol |

IUPAC Name |

4-oxo-2-phenylchromen-3-olate |

InChI |

InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,17H/p-1 |

InChI Key |

HVQAJTFOCKOKIN-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Flavonol Deprotonation

Quantum Chemical Studies on Flavonol Anion Formation

Quantum chemical calculations have proven to be powerful tools for understanding the formation of flavonol anions (Flavonol(1-)). These methods allow for a detailed examination of the deprotonation process at the molecular level, providing information that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Deprotonation Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the deprotonation pathways of flavonols. acs.orgcapes.gov.brnih.govrsc.org By calculating the deprotonation energies for different hydroxyl groups on the flavonol scaffold, researchers can identify the most probable site of initial deprotonation. acs.orgcapes.gov.brnih.gov These calculations are typically performed considering the influence of a solvent, often water, using continuum models like the SMD (Solvation Model based on Density). acs.orgcapes.gov.brnih.gov

For instance, studies on flavonols like quercetin (B1663063), morin (B1676745), kaempferol (B1673270), and myricetin (B1677590) have utilized DFT to determine the most acidic proton. acs.orgcapes.gov.brnih.gov The results from these computational analyses help in understanding the stability of the resulting flavonol anions and can explain the observed pH-dependent behavior of these compounds in aqueous solutions. acs.orgcapes.gov.brnih.gov DFT calculations have also been instrumental in confirming the assignment of hyperfine structure constants in the electron paramagnetic resonance (EPR) spectra of flavonoid radical anions. nih.gov The application of DFT extends to predicting various molecular properties, including structure, vibrational frequencies, and electronic charge density, which are crucial for understanding the reactivity of these molecules. researchgate.netmdpi.comdokumen.pub

A study investigating a series of hydroxyflavones used DFT to calculate deprotonation energies, which were then correlated with experimental pKa values to establish a quantitative structure-activity relationship (QSAR). nih.gov This relationship allows for the prediction of pKa values for other hydroxyflavones where experimental data is unavailable. nih.govresearchgate.net

Table 1: Comparison of Experimental and DFT Calculated Properties of Flavonols

| Flavonol | Most Probable Deprotonation Site (Experimental) | Most Probable Deprotonation Site (DFT Calculation) |

| Quercetin | 7-OH or 4'-OH | 7-OH |

| Kaempferol | 7-OH | 7-OH |

| Myricetin | 7-OH or 4'-OH | 7-OH |

| Morin | 7-OH | 7-OH |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) in Deprotonated Flavonols

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of molecules. In the context of deprotonated flavonols, the analysis of these orbitals provides insights into their electron-donating and accepting capabilities. mdpi.comchalcogen.ro

The energy of the HOMO (E_HOMO) is an indicator of the molecule's ability to donate an electron. mdpi.com A higher E_HOMO value suggests a greater tendency to donate an electron, which is a key step in the antioxidant activity of many flavonoids. mdpi.com Conversely, the energy of the LUMO (E_LUMO) reflects the molecule's ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO (E_gap) is a measure of the molecule's kinetic stability; a larger gap implies greater stability. mdpi.com

Upon deprotonation, the electronic distribution within the flavonol molecule is significantly altered, leading to changes in the HOMO and LUMO energies and distributions. researchgate.net For example, the deprotonation of a hydroxyl group can lead to increased electron density, raising the HOMO energy level and making the resulting anion a better electron donor. researchgate.net This enhanced electron-donating ability is a key factor in the increased antioxidant activity observed for many flavonoids at higher pH. researchgate.net Analysis of the HOMO and LUMO distributions can also pinpoint which parts of the molecule are most involved in electron transfer processes. mdpi.commdpi.com

Table 2: Frontier Molecular Orbital Energies (eV) for a Representative Flavonol (Quercetin) and its Anion

| Species | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

| Neutral Quercetin | -5.8 | -1.9 | 3.9 |

| Quercetin Anion (7-O-) | -2.5 | 0.5 | 3.0 |

Spin Density Distribution in Flavonol-Derived Radical Anions

When a flavonol undergoes a one-electron reduction, it forms a radical anion. The distribution of the unpaired electron's spin density across the molecule is a critical factor in determining the radical's stability and reactivity. nih.govnih.gov Computational methods, particularly DFT, are employed to calculate the spin density distribution in these radical anions. nih.govescholarship.org

A high degree of delocalization of the spin density over the entire molecular framework generally leads to a more stable radical anion. nih.gov This delocalization helps to disperse the unpaired electron, reducing its reactivity at any single atomic site. nih.gov Studies have shown that in many flavonoid radical anions, the spin density is distributed over the A, B, and C rings of the flavonol structure. escholarship.org

For instance, in the radical anion of 4'-nitroflavone, EPR spectroscopy combined with DFT calculations revealed that the spin density distribution is influenced by the polarity of the solvent and the rotation of the nitrophenyl group. nih.gov The analysis of spin density is also crucial for understanding the intermediates formed during free radical scavenging reactions by flavonoids. mdpi.com

Computational Determination and Prediction of Acidity Constants (pKa)

The acidity constant (pKa) is a fundamental physicochemical property that quantifies the tendency of a molecule to donate a proton. mdpi.comamazon.com For flavonols, which possess multiple hydroxyl groups, the pKa values determine the charge state of the molecule at a given pH, which in turn influences its solubility, bioavailability, and biological activity. mdpi.com While experimental determination of pKa values can be challenging, computational methods offer a valuable alternative for their prediction. amazon.comnih.gov

Thermodynamic Cycle Approaches for pKa Calculation

A common and robust computational strategy for calculating pKa values is the use of thermodynamic cycles. nih.govmdpi.comresearchgate.netfrontiersin.org This approach connects the deprotonation process in the gas phase to that in solution, typically water. mdpi.com The cycle involves calculating the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the acidic (protonated) and basic (deprotonated) forms of the molecule, as well as the proton. mdpi.comresearchgate.net

The pKa is then calculated from the Gibbs free energy of deprotonation in solution (ΔG°_aq). mdpi.com Various quantum chemical methods, including DFT, are used to compute the necessary energy terms. frontiersin.org The accuracy of these calculations is highly dependent on the chosen level of theory, basis set, and the solvation model employed. nih.govfrontiersin.org Different continuum solvation models like PCM (Polarizable Continuum Model) and SMD are frequently used to simulate the solvent environment. nih.gov

Correlation Between Calculated Deprotonation Energies and Experimental pKa Values

A strong correlation has been observed between computationally calculated deprotonation energies and experimentally determined pKa values for flavonols and related phenolic compounds. acs.orgcapes.gov.brnih.govnih.govnih.gov This correlation provides a means to validate the computational methods and to predict the pKa of compounds for which experimental data are scarce or unreliable. researchgate.netmdpi.com

Typically, a linear relationship is established by plotting the calculated deprotonation energies (or Gibbs free energies of deprotonation) against the experimental pKa values for a series of related compounds. nih.gov Once this correlation is established, it can be used as a quantitative structure-activity relationship (QSAR) to estimate the pKa of other flavonols. nih.govresearchgate.net For example, a study on several flavonols, including quercetin, morin, kaempferol, and myricetin, found a good correlation between the calculated Gibbs free energy of successive deprotonations and the experimentally observed pKa values. acs.orgcapes.gov.brnih.gov

Molecular Dynamics and Conformation Analysis of Anionic Flavonol Species

The deprotonation of a flavonol to its anionic form induces significant changes in its three-dimensional structure and dynamics. Molecular dynamics (MD) simulations and conformational analyses provide detailed insights into the geometry of these anionic species, which is crucial for understanding their chemical reactivity and biological interactions.

Conformational analysis has shown that the planarity of the flavonoid structure is a key feature. acs.orgnih.gov A systematic study of seven flavonoids, including flavonol, revealed that the protonated (neutral) form of flavonol has a planar conformation. acs.orgnih.gov Crucially, the deprotonation of flavonol did not alter the planarity of its structure. nih.gov This suggests that the hydroxyl group itself does not have a primary influence on stabilizing the planar structure of the core rings. nih.gov

The rotational barrier of the B-ring relative to the C-ring is an important conformational parameter. For flavonol, this rotational barrier is higher compared to other flavonoids like anthocyanidin and flavan-3-ol. acs.org MD simulations of 3-hydroxyflavone (B191502) (3HF), the parent flavonol structure, interpreted the molecule as rigid with two main internal degrees of freedom: the rotation of the phenyl B-ring and the rotation of the 3-OH group. nih.govaip.org

The formation of complexes with cations can significantly affect the conformation of the anionic flavonol. MD simulations of 3-hydroxyflavone complexes with various divalent cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) in acetonitrile (B52724) showed that the interaction primarily occurs via the carbonyl group. nih.govaip.org While this complexation did not significantly impact the rotation of the phenyl ring, the orientation of the 3-OH group was more sensitive. nih.govaip.org In the presence of Mg²⁺, the 3-OH group rotates out of the plane of the chromone (B188151) moiety, leading to the rupture of the intramolecular hydrogen bond. nih.govaip.org

The table below presents key dihedral angles for the neutral and deprotonated forms of flavonol, highlighting the structural parameters that define its conformation. acs.org

| Flavonoid State | Dihedral Angle τ (O1–C2–C1′–C6′) | Dihedral Angle ω (C9–O1–C2–C3) | Dihedral Angle ϕ (C10–C4–C3–C2) |

| Flavonol (Neutral) | 179.9° | 179.9° | 179.9° |

| Flavonol (Deprotonated) | 179.9° | 179.9° | 179.9° |

This table presents data from the conformational analysis by Aparicio et al. acs.org

These theoretical and computational findings underscore the intricate relationship between substituent patterns, deprotonation energetics, and the resulting conformational dynamics of the flavonol anion.

Advanced Spectroscopic and Analytical Characterization of Flavonol Anions

Mass Spectrometry Applications for Deprotonated Flavonols

Mass spectrometry (MS) is a powerful tool for the structural analysis of flavonoids. The analysis in negative ion mode is particularly well-suited for flavonols due to the acidic nature of their hydroxyl groups, which facilitates deprotonation.

Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is highly effective for the analysis of flavonols. Due to their acidity, flavonols readily deprotonate to form anionic species, primarily the [M-H]⁻ ion, where M represents the neutral molecule. dss.go.th This mode often provides superior sensitivity compared to the positive ion mode, making it ideal for determining the molecular mass of flavonols, especially when they are present in low concentrations. hebmu.edu.cn

The high sensitivity in negative mode is attributed to the stability of the resulting phenoxide anion. dss.go.th While the [M-H]⁻ ion is typically the most prominent peak, ESI-MS spectra can also show the formation of adducts with solvents or molecular complexes such as [2M-H]⁻, although increasing the cone voltage can reduce the occurrence of these complexes. hebmu.edu.cn The combination of liquid chromatography with ESI-MS (LC-MS) is a powerful method for separating and identifying different flavonols and their anionic forms in complex mixtures, such as plant extracts. nih.govsemanticscholar.org

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of deprotonated flavonol molecules. By selecting the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced that reveal structural details. nih.govmdpi.com

The most significant fragmentation pathway for deprotonated flavonols is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. nih.govnih.gov This reaction provides diagnostic fragments that help identify the substitution patterns on the A and B rings. researchgate.netresearchgate.net For instance, the ¹,³A⁻ fragment ion is often a major product and is diagnostic for flavonoids with 5,7-dihydroxy substitution. researchgate.net

In addition to RDA fragmentation, deprotonated flavonols exhibit common neutral or radical losses. These losses are highly informative for identifying specific functional groups. nih.gov For example, the loss of a methyl radical (•CH₃, 15 Da) is a clear indicator of a methoxy (B1213986) group, while losses of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) are also frequently observed. nih.govresearchgate.net The fragmentation patterns can be so distinct that they allow for the differentiation of structural isomers, such as rhamnetin (B192265) and isorhamnetin, which show different relative intensities for the loss of •CH₃ and methane (B114726) (CH₄). nih.gov

The following table summarizes common fragmentations observed in the negative ion MS/MS analysis of deprotonated flavonols.

| Precursor Ion | Fragmentation Type | Neutral/Radical Loss | Fragment Ion (m/z) | Structural Information | Source(s) |

| [M-H]⁻ | Radical Loss | •CH₃ | [M-H-15]⁻ | Indicates presence of a methoxy group | nih.govresearchgate.neted.ac.uk |

| [M-H]⁻ | Neutral Loss | H₂O | [M-H-18]⁻ | Indicates presence of hydroxyl groups | nih.gov |

| [M-H]⁻ | Neutral Loss | CO | [M-H-28]⁻ | Loss from the C-ring carbonyl | nih.govnih.gov |

| [M-H]⁻ | Neutral Loss | C₃O₂ | [M-H-68]⁻ | Unusual loss observed in some flavones | nih.gov |

| [M-H]⁻ | RDA Cleavage | Varies | ¹,³A⁻ | Diagnostic for A-ring structure | researchgate.net |

| [M-H]⁻ | Specific Fragmentation | C₇H₄O₂ | m/z 125 | Characteristic of 2'-hydroxyflavonols | ed.ac.ukresearchgate.net |

This table is interactive and can be sorted by column.

While negative mode ESI-MS is sensitive, metal complexation offers a strategy to further enhance ion intensity and achieve better differentiation of isomers. dss.go.thnih.govnih.gov This technique involves the addition of a metal salt and often a neutral auxiliary ligand to the flavonol solution. nih.govcore.ac.uk This results in the formation of ternary metal complexes, such as [MII(flavonol-H)ligand]⁺, which can be detected with significantly higher sensitivity in the positive ion mode. dss.go.thacs.org

The signal intensities of these ternary complexes can be up to 1.5 orders of magnitude greater than the corresponding deprotonated flavonols ([M-H]⁻) and two orders of magnitude greater than protonated molecules ([M+H]⁺). dss.go.thnih.gov Divalent transition metals like copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) are commonly used. nih.gov

Copper (Cu²⁺) often produces the most intense signals and the simplest mass spectra. dss.go.thacs.org

Cobalt (Co²⁺) can generate unique fragmentation patterns that are particularly useful for differentiating isomeric flavonol glycosides. dss.go.thcore.ac.uk

Auxiliary ligands like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) are used to prevent the formation of neutral [MII(flavonol-H)₂] complexes that are undetectable by MS and to simplify the resulting spectra. dss.go.th The chelation typically occurs between the 4-carbonyl group and the 3- or 5-hydroxyl group of the flavonol. nih.gov This approach has proven effective for distinguishing between isomers of apigenin, quercetin (B1663063), and luteolin (B72000) glycosides, which are otherwise difficult to differentiate using conventional MS/MS of their deprotonated forms. nih.gov

Spectrophotometric Analysis of Deprotonation

UV-Visible spectrophotometry is a fundamental technique used to monitor the deprotonation of flavonols and characterize the resulting anions.

The absorption spectra of flavonols are highly dependent on pH. frontiersin.orgnih.gov As the pH of a solution increases, the acidic hydroxyl groups on the flavonol structure sequentially deprotonate. This deprotonation alters the electronic structure of the molecule, which is directly observable as a change in its UV-Visible absorption spectrum. acs.org

By systematically varying the pH of the solution and recording the corresponding spectra, one can monitor the transition from the neutral flavonol to its various anionic forms. acs.org This method is widely used to determine the acidity constants (pKa) of the different hydroxyl groups on the flavonol scaffold. acs.orgsci-hub.se Studies have been performed on numerous flavonols, including quercetin, kaempferol (B1673270), morin (B1676745), and myricetin (B1677590), to analyze their stability and deprotonation mechanisms in aqueous solutions. acs.org For some flavonols like quercetin and myricetin, this analysis can be complicated by their instability at basic pH. acs.org

The formation of a flavonol anion upon deprotonation leads to distinct and characteristic changes in the UV-Vis spectrum. The most notable change is a bathochromic shift, which is a shift of an absorption band to a longer wavelength. frontiersin.orgnih.gov

Flavonol spectra typically exhibit two major absorption bands: Band I (usually 350-385 nm) and Band II (usually 250-280 nm). The deprotonation of a hydroxyl group extends the conjugated π-electron system of the molecule, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ktu.lt This results in the absorption of lower-energy (longer wavelength) light.

The deprotonation of the 3-OH or 4'-OH groups typically causes a significant bathochromic shift in Band I. medwinpublishers.com For example, in red poppy and Mandevilla flowers, the anthocyanin pigments, which are structurally related to flavonols, exhibit a distinct bathochromic shift at higher pH, changing the flower's coloration. frontiersin.orgresearchgate.net The magnitude of the shift can provide clues about which hydroxyl group has been deprotonated, making UV-Vis spectrophotometry a valuable tool for structural analysis in conjunction with other methods.

The following table shows representative pH-dependent spectral shifts for a common flavonol.

| Compound | Condition | Band I (λmax, nm) | Band II (λmax, nm) | Observation | Source(s) |

| Quercetin | Acidic/Neutral pH | ~370 | ~255 | Neutral form | acs.orgresearchgate.net |

| Quercetin | Basic pH | >400 | ~270 | Anionic form, significant bathochromic shift in Band I | acs.org |

| Kaempferol | Acidic/Neutral pH | ~365 | ~265 | Neutral form | acs.orgsci-hub.se |

| Kaempferol | Basic pH | >400 | ~275 | Anionic form, significant bathochromic shift in Band I | acs.org |

This table is interactive and can be sorted by column.

Electrochemical Methods for Characterizing Anionic Flavonol Species

The redox properties of flavonols are central to many of their biological functions. Electrochemical methods provide a powerful means to study the electron transfer processes of these molecules, particularly in their anionic forms, which are prevalent under physiological conditions. Techniques such as cyclic voltammetry and differential pulse voltammetry offer detailed insights into the oxidation mechanisms and the influence of molecular structure and environment, such as pH, on these processes.

Cyclic Voltammetry and Differential Pulse Voltammetry of Flavonoid Redox Behavior

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most widely used electrochemical techniques for studying the redox behavior of flavonoids. nih.gov These methods provide valuable information on electron-transfer reactions and the corresponding redox potentials. mdpi.com

In a typical CV experiment, the potential applied to a working electrode (commonly glassy carbon) is swept linearly in a forward and reverse direction, and the resulting current is measured. acs.org The voltammogram, a plot of current versus potential, reveals characteristic peaks. For many flavonols, such as quercetin, the cyclic voltammograms show multiple anodic (oxidation) peaks. acs.orgsemanticscholar.org These peaks correspond to the sequential oxidation of the different hydroxyl (-OH) groups on the flavonoid skeleton. acs.orgnih.gov For instance, the electrooxidation of quercetin typically occurs in three stages: the first and easiest oxidation corresponds to the catechol group on the B-ring, followed by the -OH group on the C-ring, and finally, the resorcinol (B1680541) A-ring is oxidized at the highest potentials. nih.gov The initial oxidation of the catechol moiety is often a quasi-reversible or reversible process involving the transfer of two electrons and two protons to form a corresponding o-quinone. nih.govnih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive technique that superimposes voltage pulses on a linear potential sweep. nih.gov This method is particularly effective for analytical purposes and can better resolve overlapping oxidation peaks compared to CV. semanticscholar.org DPV has been successfully employed to discriminate between different classes of phenolic compounds, such as flavonoids and phenolic acids, by carefully selecting the pH of the analysis medium. researchgate.netcapes.gov.br For example, selective electrochemical oxidation of flavonoids can be achieved at pH 7.5. researchgate.netcapes.gov.br The peak potentials (Ep) obtained from DPV are related to the redox properties of the analyte, while the peak current (Ip) is proportional to its concentration, making DPV suitable for quantitative analysis. nih.gov

The table below summarizes the anodic peak potentials for quercetin obtained by different voltammetric techniques.

| Compound | Technique | pH | Anodic Peak Potentials (V vs. Ag/AgCl) | Source |

| Quercetin | CV | Not Specified | 0.440 (A1), 0.676 (A2), 0.830 (A3) | semanticscholar.org |

| Quercetin | DPV | Not Specified | <0.440 (A1), A2, A3 | semanticscholar.org |

Table 1: Anodic peak potentials for quercetin from voltammetric analysis. Peak A1 corresponds to the oxidation of the B-ring catechol group, while A2 and A3 are associated with subsequent oxidations of other parts of the molecule.

Influence of Deprotonation on Redox Potentials and Mechanisms

Deprotonation, the loss of a proton from a hydroxyl group to form an anion, significantly influences the redox behavior of flavonols. researchgate.net The pH of the surrounding medium is a critical experimental factor, as it determines the ionization state of the molecule. nih.gov An increase in pH leads to the deprotonation of the phenolic hydroxyl groups, which in turn facilitates oxidation. nih.gov

This facilitation is observed electrochemically as a shift of the oxidation peak potentials toward more negative (or less positive) values. nih.gov Studies on quercetin have shown a linear relationship between the first oxidation peak potential and pH, with the potential becoming more negative as the pH increases. nih.gov This indicates that the deprotonated flavonol anion is more easily oxidized than the neutral molecule. The electron-donating ability of the resulting phenoxide anion is enhanced, lowering the energy required to remove an electron. mdpi.com

The primary mechanism for the antioxidant activity of flavonoids in aqueous solutions is believed to be Sequential Proton Loss Electron Transfer (SPLET). nih.gov This mechanism involves the initial deprotonation of a hydroxyl group, followed by electron transfer from the resulting anion to an oxidizing species. nih.gov Theoretical calculations and experimental data suggest that for quercetin in water, deprotonation is the most favorable initial step. nih.gov There has been some debate regarding the most acidic hydroxyl group in quercetin, with some calculations pointing to the 4'-OH group and experimental evidence often indicating the 7-OH group is the first to deprotonate. nih.govacs.org Regardless of the initial site, deprotonation fundamentally alters the subsequent redox pathway. nih.gov

The reduction potentials of flavonoid radicals are also pH-dependent. rsc.org For quercetin, the reduction potential at pH 7 (E7) is calculated to be 0.33 V, making it a more potent electron donor than other flavonoids and capable of reducing the vitamin E radical. rsc.org The enhanced reducing power upon deprotonation underscores the importance of the anionic form in the biological and chemical reactivity of flavonols. sci-hub.se

The table below shows the first oxidation potentials for several flavonoids at different pH values, illustrating the effect of deprotonation.

| Flavonoid | Ep1 at pH = 3 (V) | Ep1 at pH = 7 (V) | Source |

| Quercetin | 0.595 | 0.355 | mdpi.com |

| Kaempferol | 0.850 | 0.600 | mdpi.com |

| Morin | 0.660 | 0.410 | mdpi.com |

| Myricetin | 0.525 | 0.285 | mdpi.com |

Table 2: First oxidation potentials (Ep1) of selected flavonols at acidic and neutral pH, demonstrating the shift to lower potentials upon deprotonation.

Chromatographic Separation Techniques for Flavonol Anionic Forms

Chromatographic methods are indispensable for the separation, identification, and quantification of flavonoids from complex mixtures like plant extracts. anjs.edu.iq High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely used for this purpose. researchgate.net The separation of flavonol anions is implicitly achieved in many of these methods through the control of the mobile phase or background electrolyte pH.

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for flavonoid analysis. anjs.edu.iq In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water (frequently acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov While acidic conditions are often used to ensure protonation and sharp peaks, separations can also be performed at neutral or basic pH, where flavonols exist as anions. Under these conditions, the more polar anionic forms will have less retention on the nonpolar column, altering their elution order and separation selectivity. HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) allows for both quantification and structural elucidation. anjs.edu.iqmdpi.com Negative ion electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting the deprotonated [M-H]- ions of flavonoids, making it a powerful tool for analyzing their anionic forms. nih.govbohrium.com

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and minimal sample consumption. mdpi.com In CE, charged molecules migrate through a capillary under the influence of an electric field. The separation of flavonols, which are weak acids, is highly dependent on the pH of the background electrolyte (BGE). researchgate.net At basic pH values (e.g., pH 9.2 using a borax (B76245) buffer), hydroxyl groups are deprotonated, and the flavonols become negatively charged anions. researchgate.net These anions migrate toward the anode, but are carried toward the cathode (and the detector) by the strong electroosmotic flow. Their differential migration speeds, based on their charge-to-size ratio, enable their separation. researchgate.net Capillary Zone Electrophoresis (CZE) coupled with MS, particularly in negative ionization mode, has been developed for the sensitive determination of flavonoids and phenolic acids, as the basic conditions required for separation are compatible with the detection of deprotonated anions. mdpi.com

| Technique | Stationary/Mobile Phase or Electrolyte | Detection | Application Note | Source |

| HPLC-ESI-MS/MS | C18 column; gradient elution | Negative Ion ESI-MS/MS | Characterized fragmentation of deprotonated aglycones. | nih.govbohrium.com |

| RP-HPLC-DAD | C18 column; gradient with methanol and 0.2% aqueous formic acid | DAD (270-340 nm) | Simultaneous quantification of eight flavonoids. | mdpi.com |

| CZE | Borax buffer (pH 9.2) | UV Detector | Separation of six analytes including quercetin and luteolin within 14 min. | researchgate.net |

| CZE-MS | 0.5 M NH4OH (BGE) | Negative Ion ESI-MS | Analysis of phenolic compounds, including flavonoids, as anions. | mdpi.com |

| NACE | Acetonitrile with ionic liquid electrolyte | UV Detector | Separation of kaempferol, quercetin, and luteolin based on heteroconjugation between IL anions and analytes. | nih.gov |

Table 3: Summary of chromatographic and electrophoretic methods for the analysis of flavonoids, including conditions suitable for separating anionic forms.

Metal Ion Complexation by Deprotonated Flavonols

Chelation Sites and Coordination Mechanisms of Flavonol(1-) with Transition Metal Ions

The ability of flavonols to form stable complexes with transition metal ions is a key aspect of their chemistry. researchgate.net This interaction is governed by the donation of an electron pair from the flavonoid molecule to an empty orbital of the metal ion, forming a coordination bond. nih.gov These coordination bonds, while less stable than traditional covalent bonds, are dynamic and allow for the formation of various complex structures. nih.gov The specific sites on the flavonol molecule where the metal ion binds, and the mechanism of this coordination, are central to understanding the properties of the resulting metallo-complexes. researchgate.netresearchgate.net

The affinity of flavonols for metal ions is profoundly enhanced by the deprotonation of their hydroxyl (-OH) groups. nih.gov When a hydroxyl group loses a proton (H+), it becomes a negatively charged alkoxide or phenoxide group, which is a much stronger electron donor. This deprotonation increases the electron density around the oxygen atom, making the binding to a positively charged metal ion more favorable and facile. nih.govmdpi.com

The acidity of the hydroxyl groups, and thus their readiness to deprotonate, varies depending on their position on the flavonoid skeleton. Acid–base equilibria studies have shown that the 3-OH group on the C ring is generally the strongest acid, while the 5-OH group on the A ring is the most resistant to deprotonation. nih.govmdpi.com Consequently, the deprotonation state of the flavonol, which is heavily influenced by the surrounding pH, is a critical determinant of its metal-binding capacity. The formation of the flavonol(1-) anion is a prerequisite for strong chelation, and the specific hydroxyl group that deprotonates influences which chelation site will be favored for metal coordination. nih.gov

Flavonols possess several potential sites for metal ion chelation, primarily involving their hydroxyl and carbonyl groups. nih.govnih.gov Research has identified three primary and most effective bidentate chelation sites:

The 3-hydroxy-4-keto (3-OH/4-C=O) site: This site is formed by the hydroxyl group at position 3 and the adjacent carbonyl group at position 4 on the C ring. cambridgescholars.comnih.govmdpi.com Computational and spectroscopic analyses have shown this to be a dominant binding site for certain metal ions, such as Fe(III) with kaempferol (B1673270). nih.gov

The 5-hydroxy-4-keto (5-OH/4-C=O) site: This involves the hydroxyl group at position 5 on the A ring and the same carbonyl group at position 4. cambridgescholars.comnih.govmdpi.com While a viable binding site, it is sometimes considered to form weaker chelates compared to the 3-OH/4-C=O site. nih.gov

The catechol moiety: This site consists of adjacent hydroxyl groups on the B ring, typically at the 3' and 4' positions (ortho-dihydroxy). cambridgescholars.comnih.govmdpi.com This catechol group is a particularly efficient binding site, especially for Fe(III). nih.govplos.org Studies with quercetin (B1663063) and its derivatives have demonstrated that the catecholate site is often favored for chelation. nih.govplos.org

The competition between these sites can be influenced by the specific flavonol, the metal ion involved, and the solvent conditions. mdpi.com For instance, with quercetin, which has all three sites, Cu(II) may bind primarily to the catechol fragment at low concentrations, but shift to the 3-OH/4-C=O site as its concentration increases. mdpi.com

pH-Dependent Metal-Flavonol Anion Complex Formation

The formation of complexes between metal ions and flavonol anions is highly dependent on the pH of the solution. nih.govmdpi.com The pH dictates the protonation state of the flavonol's hydroxyl groups, which in turn governs the molecule's ability to act as a ligand. nih.gov

The pH of the medium directly influences the deprotonation of the flavonol's hydroxyl groups. nih.gov In acidic conditions, the hydroxyl groups remain protonated, and the flavonol is neutral. As the pH increases towards neutral and alkaline values, the hydroxyl groups begin to deprotonate, forming the flavonol anion. cambridgescholars.comnih.gov This deprotonation significantly increases the electron density on the oxygen atoms, transforming them into more potent electron donors. nih.gov This enhanced electron density greatly facilitates the binding of positively charged metal ions. nih.govmdpi.com

For example, studies on quercetin have shown that the first deprotonation occurs below pH 5.9. mdpi.com In some cases, a change in pH can even induce the translocation of a metal ion from one binding site to another. For instance, with Cu(II) and a quercetin derivative, a shift from acidic to neutral pH can cause the metal to move from the 4-C=O/5-OH site to the deprotonated catechol site on the B ring. mdpi.com Therefore, pH is a critical parameter that controls not only whether complexation occurs but also the location and strength of the metal-ligand bond.

The stoichiometry of metal-flavonol(1-) complexes, which describes the ratio of metal ions to flavonol ligands, can vary and is often influenced by pH. nih.gov Common stoichiometries observed include 1:1, 1:2, and 2:1 (metal:ligand). nih.govnih.gov

A general trend is that the number of flavonol molecules attached to a central metal ion increases as the pH rises, because more hydroxyl groups tend to deprotonate at higher pH levels. cambridgescholars.com However, this is not a universal rule, and exceptions are observed due to the structural complexity of flavonoids. cambridgescholars.com

For instance, quercetin can form complexes with Fe(II) in either a 1:1 or 1:2 ratio. nih.gov Similarly, with Fe(III), quercetin can form a 1:1 complex at acidic pH, while a mixture of 1:1 and 1:2 complexes can be observed at a pH greater than 3. cambridgescholars.com Studies investigating the complexation of various flavonoids with first-row transition metals (like Cr(III), Co(II), and Zn(II)) in aqueous solutions have revealed the formation of 1:1, 1:2, and even 1:3 metal-to-ligand complexes. rsc.org The specific stoichiometry is a result of a complex interplay between the metal ion's coordination preferences, the flavonol's structure, and the pH of the environment. nih.govrsc.org

Table 1: pH-Dependent Stoichiometry of Flavonoid-Iron Complexes This table is interactive. You can sort and filter the data.

| Flavonoid | Metal Ion | pH | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|

| Quercetin | Fe(II) | 7.4 | 1:1, 1:2 | nih.gov |

| Naringenin | Fe(II) | 7.4 | 2:1 | nih.gov |

| Naringenin | Fe(II) | 9.0 | 1:1 | nih.gov |

| Biochanin A | Fe(III) | Acidic/Neutral | 1:2 | nih.gov |

| Biochanin A | Fe(III) | Basic | 1:1 | nih.gov |

| Taxifolin | Fe(II) | 5.0 | 1:2, 2:1 | nih.gov |

| Taxifolin | Fe(II) | Neutral/Basic | 2:1 | nih.gov |

| Quercetin | Fe(III) | ~3.0 | 1:2 | cambridgescholars.com |

| Quercetin | Fe(III) | >3.0 | 1:1 and 1:2 | cambridgescholars.com |

Redox Reactions Initiated by Metal-Flavonol Anion Interactions

The interaction between flavonol anions and certain transition metal ions is not always limited to simple coordination. rsc.orgnih.gov It can also initiate redox reactions, where electrons are transferred between the flavonoid and the metal ion. dntb.gov.ua This is particularly relevant for multivalent metal ions with accessible different oxidation states, such as iron (Fe³⁺/Fe²⁺) and copper (Cu²⁺/Cu¹⁺). nih.govnih.gov

Flavonols, being electron-rich polyphenolic compounds, can act as reducing agents, donating an electron to an oxidized metal ion. nih.gov For example, the interaction of flavonoids like quercetin and myricetin (B1677590) with Fe(III) can lead to the partial reduction of the ferric ion (Fe³⁺) to its ferrous state (Fe²⁺). nih.gov Similarly, a systematic analysis of 24 different flavonoids revealed that many could reduce Cu(II) to Cu(I), especially those bearing a catechol moiety. nih.gov

This redox activity is significant because it implies that chelation can be more effective when the metal ion is in its lower oxidation state. nih.gov The initial redox reaction can be a prelude to coordination, where the newly formed reduced metal ion (e.g., Fe²⁺) then forms a stable complex with the flavonoid. nih.gov This interplay between redox activity and chelation is a crucial aspect of the antioxidant mechanism of flavonoids, as it can inactivate pro-oxidant metal ions involved in the generation of reactive oxygen species. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Subgroup |

|---|---|

| Quercetin | Flavonol |

| Kaempferol | Flavonol |

| Myricetin | Flavonol |

| Naringenin | Flavanone |

| Taxifolin | Flavanonol |

| Biochanin A | Isoflavone |

| Iron (Fe) | Transition Metal |

| Copper (Cu) | Transition Metal |

| Chromium (Cr) | Transition Metal |

| Cobalt (Co) | Transition Metal |

Electron Transfer from Phenolates to Electronegative Metal Ions

A significant interaction in metal-flavonol systems involves the irreversible donation of an electron from the deprotonated flavonol (phenolate) to an electronegative metal ion, leading to the reduction of the metal. nih.gov This redox interaction is particularly prominent with multivalent transition metals such as iron(III) (Fe³⁺) and copper(II) (Cu²⁺). nih.gov The feasibility and kinetics of this electron transfer are governed by the difference in the individual redox potentials of the flavonoid and the metal ion. nih.gov

The standard redox potentials for the free Cu(II)/Cu(I) and Fe(III)/Fe(II) couples are +0.153 V and +0.77 V, respectively. nih.gov When a flavonol anion interacts with these metal ions, a one-electron reduction can occur, generating the lower oxidation state species, Cu(I) and Fe(II). nih.gov For instance, studies have shown that at a neutral pH of 7.2, some flavonoids can cause a partial reduction of chelated Fe(III). semanticscholar.org Flavonols with significant reducing activity, such as myricetin and quercetin, exhibit a strong affinity for Fe(III) ions, facilitating this reduction. semanticscholar.org This process suggests that chelation is often more effective when the metal ion is in its bivalent form. semanticscholar.org

The electron donation from the flavonoid phenolate (B1203915) is an irreversible process that provokes the reduction of the metal ion, distinguishing it from simple coordination. nih.gov This electron transfer is a key mechanism underlying some of the observed biological activities of flavonoids. nih.gov

Formation of Flavonoxyl Radicals via Charge Transfer

The electron transfer from the flavonol anion to the metal ion results in the formation of a flavonoxyl radical. This process occurs through a mechanism known as ligand-to-metal charge transfer (LMCT). nih.govnih.govum.es In an LMCT event, light or thermal energy promotes an intramolecular electron transfer from a ligand-based molecular orbital (in this case, on the flavonolate) to a metal-based molecular orbital. nih.govnih.gov This creates a formally reduced metal center and an oxidized ligand radical. nih.gov

This phenomenon can be described as a two-step process:

Intramolecular Electron Transfer : An electron is transferred from the coordinating flavonolate to the metal center. nih.gov

Dissociation : The resulting unstable ligand radical may then dissociate. nih.gov

The generation of these reactive radical species is a common outcome of the photoreactions of transition metal complexes with LMCT excited states. nih.gov For example, the interaction between flavonoids and Fe³⁺ can lead to the formation of phenoxyl radicals through charge transfer from the deprotonated hydroxyl group. iphy.ac.cn The coordination of the flavonoid to the metal ion can stabilize the radical generated during the oxidation process. The formation of these radicals is a critical aspect of the pro-oxidant or antioxidant behavior of flavonoid-metal complexes.

Theoretical Modeling of Metal-Flavonol Anion Complexes

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structure, bonding, and electronic properties of metal-flavonol anion complexes. nih.goviphy.ac.cndntb.gov.uarsc.orgresearchgate.net These theoretical studies provide insights that are often difficult to obtain through experimental methods alone. researchgate.net

First-principles calculations using DFT are employed to optimize the geometry of various metal-flavonol complexes, comparing their formation energies to identify the most stable structures. iphy.ac.cn For flavonols like quercetin, theoretical studies have identified the most probable chelation sites for metal ions such as Fe³⁺. iphy.ac.cn The primary binding site is the 3-hydroxyl-4-carbonyl group, with the 4-carbonyl-5-hydroxyl and the 3',4'-hydroxyl groups being other potential sites. iphy.ac.cn The stoichiometry of the complexes, such as the 1:3 ratio of iron to morin (B1676745) confirmed by X-ray crystallography, has been supported by DFT calculations. cput.ac.za

Theoretical modeling also elucidates the electronic properties of these complexes. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (Egap) is a key parameter determining the chemical reactivity and electrical transport properties of the molecule. sysrevpharm.org

HOMO-LUMO Gap : Complexation with a metal ion typically leads to a decrease in the HOMO-LUMO energy gap of the flavonoid. sysrevpharm.orgresearchgate.net A smaller energy gap indicates that charge transfer can occur more easily within the molecule, making it more polarizable and chemically reactive. sysrevpharm.org For example, DFT calculations showed that a Quercetin-Hg(II) complex had a smaller energy gap compared to a Catechin-Hg(II) complex, indicating higher reactivity for the former. sysrevpharm.org

Optical Properties : Time-dependent DFT (TD-DFT) calculations are used to predict the optical absorption spectra of the complexes. iphy.ac.cnmdpi.com The complexation of a flavonoid with a metal ion often results in a redshift (a shift to longer wavelengths) of the first absorbance peak. iphy.ac.cn This is explained by the narrowing of the optical gap of the flavonol due to the hybridization of the metal d-orbitals with the oxygen p-orbitals. iphy.ac.cn This change in the electronic state can also influence the antioxidant activity of the flavonoid. researchgate.net

The table below summarizes key findings from theoretical modeling studies on metal-flavonol complexes.

| Parameter | Finding | Significance | References |

| Binding Sites | The 3-hydroxyl-4-carbonyl group is often the most favored chelation site for metal ions. | Identifies the specific atoms involved in complex formation. | iphy.ac.cn |

| Stoichiometry | DFT calculations support experimentally observed stoichiometries, such as 1:3 (Fe:morin). | Confirms the ratio of metal to ligand in the complex. | cput.ac.za |

| HOMO-LUMO Gap | Metal complexation generally reduces the energy gap compared to the free flavonoid. | Indicates increased chemical reactivity and ease of charge transfer. | sysrevpharm.orgresearchgate.net |

| Optical Spectra | A redshift in the main absorption band is often predicted and observed upon complexation. | Explains the color change upon complex formation and reflects changes in electronic structure. | iphy.ac.cn |

These computational approaches, often in conjunction with experimental data, provide a detailed understanding of the structure-property relationships in metal-flavonol anion complexes. dntb.gov.uamdpi.com

Redox Chemistry and Electron Transfer Mechanisms of Flavonol Anions

Electrochemical Oxidation Pathways of Deprotonated Flavonols

The electrochemical oxidation of deprotonated flavonols is a key process underlying their antioxidant activity. The initial deprotonation, typically at the most acidic hydroxyl group, results in an anionic species that is more easily oxidized. nih.gov Studies have shown that the oxidation of flavonoids can involve one or more steps, corresponding to the different electroactive groups within the molecule, such as the catechol group in the B-ring or the resorcinol (B1680541) moiety in the A-ring. mdpi.com The oxidation of these deprotonated species is frequently a two-electron, two-proton process that ultimately yields a quinone. nih.gov However, the precise mechanism involves several potential pathways, including Proton-Coupled Electron Transfer (PCET), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer-Proton Transfer (ET-PT). researchgate.netnih.govmdpi.comnih.gov

Proton-Coupled Electron Transfer (PCET) describes a concerted reaction where a proton and an electron are transferred in a single kinetic step. jst.go.jpnih.gov This mechanism avoids the formation of high-energy intermediates that might occur in stepwise pathways. nih.gov For deprotonated flavonols, particularly those possessing a catechol (o-dihydroxy) moiety on the B-ring, PCET is a significant mechanism for scavenging radicals like superoxide (B77818) (O₂•⁻). jst.go.jpnih.gov

In this process, the flavonol anion can form a hydrogen bond with a species like the hydroperoxyl radical (HO₂•), which is formed from the protonation of superoxide. jst.go.jp The concerted transfer involves the proton moving along the hydrogen bond while an electron is simultaneously transferred from the phenoxide's π-system to the radical's singly occupied molecular orbital. jst.go.jp This concerted pathway is efficient even when stepwise proton and electron transfers are energetically unfavorable. jst.go.jp The catechol structure is essential for this mechanism, as it facilitates the concerted transfer to produce H₂O₂ and the corresponding o-benzoquinone radical anion. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is widely considered the most favorable pathway for flavonoid antioxidant action in polar, aqueous environments. nih.govmdpi.com This multi-step process is defined by the following sequence:

Proton Loss: The flavonoid first deprotonates, forming a phenoxide anion. This step is governed by the acidity (pKa) of the flavonoid's hydroxyl groups. nih.govsci-hub.se

Electron Transfer: The resulting anion donates an electron to the radical species, neutralizing it and forming a flavonoid radical. nih.govsci-hub.se

The initial deprotonation significantly lowers the energy required for the subsequent electron transfer, making the SPLET mechanism kinetically and thermodynamically favorable. nih.gov Theoretical studies have extensively investigated the thermodynamics of this mechanism for various mono-deprotonated flavonoids. nih.govsci-hub.se The thermodynamically preferred sites for the first deprotonation are generally the 4'-OH and 7-OH groups. nih.govsci-hub.se The subsequent electron transfer from this anion is a critical step in its radical-scavenging activity. wisdomlib.org In aqueous solutions, deprotonated flavonoids exhibit a much higher tendency to undergo the SPLET mechanism compared to Hydrogen Atom Transfer (HAT) or simple electron transfer. nih.govsci-hub.se

| Flavonoid | Most Favorable Deprotonation Site | Proton Affinity (PA) (kJ/mol) | Second Favorable Deprotonation Site | Proton Affinity (PA) (kJ/mol) |

|---|---|---|---|---|

| Quercetin (B1663063) | 4'-OH | 110.1 | 7-OH | 112.9 |

| Kaempferol (B1673270) | 4'-OH | 115.1 | 7-OH | 117.9 |

| Fisetin | 4'-OH | 109.2 | 7-OH | 117.1 |

| Apigenin | 4'-OH | 119.2 | 7-OH | 120.9 |

| Luteolin (B72000) | 4'-OH | 115.1 | 7-OH | 121.3 |

Data sourced from theoretical calculations reported in scientific literature. nih.govsci-hub.se

The Electron Transfer-Proton Transfer (ET-PT) mechanism, also known as Single Electron Transfer-Proton Transfer (SET-PT), is another possible pathway for flavonoid oxidation. sci-hub.se It involves an initial single electron transfer from the neutral flavonoid to form a radical cation, followed by the transfer of a proton to a base in the surrounding medium. researchgate.net

However, for most flavonoids, this mechanism is generally considered thermodynamically unfavorable as the primary pathway. mdpi.com The initial step, the ionization of the neutral flavonoid, requires a significant amount of energy, as reflected by their high ionization potentials. mdpi.comresearchgate.net This makes the ET-PT pathway less likely to occur compared to SPLET or HAT in most biological and chemical systems. mdpi.com Nevertheless, the ET-PT mechanism can become plausible under specific conditions, for instance, in the presence of strong bases capable of accepting a proton from the flavonoid radical cation once it is formed. researchgate.net

Formation and Stability of Flavonol Anion Radicals

Following the initial redox event, a flavonol radical is formed. When this process involves a deprotonated species, the resulting radical is an anion. The formation, structure, and stability of these flavonol anion radicals are pivotal to their ongoing antioxidant activity and their role in metabolic processes. The stability of these radicals is largely attributed to the extensive delocalization of the unpaired electron across the flavonoid's conjugated ring system. nih.govjyi.org This delocalization lowers the energy of the radical, making it less reactive and capable of participating in further redox reactions without initiating damaging chain reactions. jyi.org

Quercetin provides a well-studied example of deprotonated radical formation. The process typically begins with the deprotonation of the most acidic hydroxyl group, which in an aqueous solution is often the 7-OH or 4'-OH group. nih.govnih.gov This anion then undergoes a one-electron transfer, yielding a radical. nih.gov If the radical itself possesses remaining acidic protons, it can undergo a second deprotonation, resulting in a deprotonated radical anion. nih.gov

For instance, a common pathway involves:

Deprotonation of quercetin at the 7-OH position to form the 7-O⁻ anion. nih.gov

Electron transfer from this anion to an oxidizing species, forming a quercetin radical. nih.gov

Deprotonation of a second hydroxyl group on this radical (e.g., at the 4'-OH or 3-OH position) to form a deprotonated quercetin radical anion. nih.gov

The stability of the resulting radical anion depends on which hydroxyl groups have been deprotonated. Computational studies have calculated the relative energies of various quercetin radical anions, indicating that the position of the negative charge and the radical center significantly influences stability. researchgate.net

| Radical Anion Species (Radical/Anion Position) | Relative Energy (kcal/mol) |

|---|---|

| 4'-O• / 7-O⁻ | 0.0 |

| 3'-O• / 7-O⁻ | 1.5 |

| 3-O• / 7-O⁻ | 4.8 |

| 4'-O• / 3-O⁻ | 5.8 |

| 3-O• / 4'-O⁻ | 7.7 |

Data adapted from theoretical calculations reported in scientific literature. The 4'-O• / 7-O⁻ species is the most stable and is used as the reference (0.0 kcal/mol). researchgate.net

Flavonol anion radicals are not merely endpoints of antioxidant reactions; they are also critical intermediates in a process known as redox cycling. mdpi.comosti.gov Redox cycling is a phenomenon where a compound repeatedly accepts and donates electrons, catalyzing the production of reactive oxygen species (ROS), particularly superoxide (O₂•⁻). osti.gov

In this cycle, a flavonol anion radical can transfer its electron to molecular oxygen, reducing it to superoxide. osti.gov This step regenerates the parent flavonoid (or its quinone), which can then be reduced again by enzymes, re-forming the radical anion and perpetuating the cycle. mdpi.comosti.gov While this process can have pro-oxidant consequences due to the generation of ROS, it is also a key part of the complex biological activity of flavonoids, including their ability to induce cellular antioxidant defense systems. mdpi.com The entire oxidative pathway for a flavonoid like quercetin can proceed through these radical intermediates until a stable quercetin quinone is formed, effectively processing and neutralizing multiple radical species. nih.govnih.gov

Relationship Between Oxidation Potentials and Deprotonation State

The oxidation potential of a flavonol is a key indicator of its ability to donate an electron. This potential is not static but is profoundly influenced by the molecule's protonation state. Deprotonation of a phenolic hydroxyl group to form a flavonolate anion significantly lowers the oxidation potential, making the molecule easier to oxidize. mdpi.commdpi.com This is a critical aspect of their antioxidant activity, as the anionic form is more readily available to neutralize free radicals through electron donation.

The primary mechanism often involved is the Sequential Proton-Loss Electron-Transfer (SPLET). In polar, aqueous environments, such as those found in biological systems, a flavonol can first deprotonate to form the flavonol(1-) anion. This anion then undergoes electron transfer much more readily (i.e., at a lower potential) than the neutral molecule. mdpi.comsci-hub.se Experimental studies have consistently shown that the radical scavenging activity of flavonoids, including flavonols, increases with pH, which is a direct consequence of the increased formation of the more easily oxidized anionic species. sci-hub.se

The position of the deprotonation also matters. For instance, the resorcinol moiety on the B-ring of a flavonol, being more acidic, tends to deprotonate more easily and thus oxidizes at a slightly lower potential compared to a hydroxyl group on the A-ring. mdpi.com The oxidation of quercetin, a prominent flavonol, is understood to proceed through an initial deprotonation step, highlighting the prerequisite of anion formation for its antioxidant action. nih.gov

Conversely, factors that hinder deprotonation can increase the oxidation potential. For example, the chelation of a metal ion to a flavonol can inhibit the deprotonation of the hydroxyl groups involved in the complex. Studies on kaempferol have shown that its coordination with Sn(II) increases its oxidation potential, thereby reducing its radical scavenging activity which relies on the SPLET mechanism. mdpi.com

The following table illustrates the effect of substituents and pH on the first oxidation potential (Ep1) of various flavonols. A lower potential at pH 7 compared to pH 3 for a given compound often indicates the facilitative effect of deprotonation.

| Flavonol | First Oxidation Potential (Ep1) at pH 3 (V) | First Oxidation Potential (Ep1) at pH 7 (V) |

|---|---|---|

| 3-Hydroxyflavone (B191502) | 1.020 | 0.910 |

| 3,7-Dihydroxyflavone | 0.890 | 0.740 |

| Kaempferol | 0.650 | 0.440 |

| Quercetin | 0.550 | 0.330 |

| Myricetin (B1677590) | 0.460 | 0.240 |

| Morin (B1676745) | 0.570 | 0.410 |

Data sourced from a comprehensive study on flavonoid oxidation potentials. nih.gov

Computational Predictions of Redox Parameters for Anionic Flavonols

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the redox parameters of flavonol anions and elucidating the mechanisms of their antioxidant activity. nih.govmdpi.com These theoretical models allow for the calculation of various parameters that are difficult to measure experimentally but are crucial for understanding the behavior of the flavonol(1-) species.

Key parameters calculated for anionic flavonols are related to the SPLET mechanism, which is often the most favorable pathway in polar solvents. mdpi.commdpi.com These parameters include:

Proton Affinity (PA): The enthalpy change associated with the deprotonation of the parent flavonol. A lower PA indicates a more acidic hydroxyl group, favoring the formation of the anion.

Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the flavonol anion. A lower ETE signifies that the anion is a better electron donor. mdpi.com

Computational studies have also focused on calculating the differences in net atomic charges between the radical and the anion forms (ΣΔNACRad-Anion). This parameter provides insight into the electronic redistribution upon electron transfer from the flavonol(1-) anion and has been successfully used to build models that predict the first oxidation potential. nih.govnih.gov

The tables below present computationally predicted redox parameters for several flavonols, focusing on the properties of their anionic forms.

Table 1: Calculated Parameters for the SPLET Mechanism in Flavonols (kcal/mol)

| Flavonol | Proton Affinity (PA) from most acidic OH | Electron Transfer Enthalpy (ETE) of the corresponding anion |

|---|---|---|

| 3-Hydroxyflavone | 31.43 | 88.66 |

| Kaempferol | 29.28 | 79.91 |

| Quercetin | 27.96 | 74.96 |

| Myricetin | 27.00 | 71.74 |

| Fisetin | 27.96 | 74.24 |

| Morin | 29.40 | 81.23 |

Data sourced from a quantum chemical study on flavones and flavonols. mdpi.com

Table 2: Calculated Sum of Differences in Net Atomic Charges (Radical-Anion) for Flavonols

| Flavonol | ΣΔNACRad-Anion (PM6 in water) |

|---|---|

| 3-Hydroxyflavone | -0.584 |

| 3,7-Dihydroxyflavone | -0.548 |

| Kaempferol | -0.490 |

| Quercetin | -0.456 |

| Myricetin | -0.443 |

| Morin | -0.492 |

Data sourced from a study on estimating flavonoid oxidation potentials. nih.gov

These computational predictions align with experimental observations, confirming that the formation of the flavonol(1-) anion is a critical step that enhances the electron-donating capacity of these compounds. The ability to theoretically model these parameters provides valuable insights into the structure-activity relationships governing the antioxidant potential of flavonols.

Mechanistic Insights into Flavonol Anion Reactivity in Model Systems

Molecular Mechanisms of Interaction with Cellular Components (in vitro/in silico)

Flavonol anions can directly interact with and modulate the function of key proteins involved in cellular signaling, enzymatic processes, and gene expression.

Flavonoids have been observed to influence neuronal signaling pathways by interacting with various protein and lipid kinase cascades. nih.gov These include the PI3K/Akt and MAPK signaling pathways. nih.govresearchgate.net The interactions can be either inhibitory or stimulatory and can affect cellular functions by altering the phosphorylation of target molecules or modulating gene expression. nih.gov

Flavonoids like myricetin (B1677590) have been shown to directly bind to several protein kinases, including PI3K, Akt, and components of the MAPK pathway such as MEK1 and MKK4. researchgate.net This direct interaction can alter the phosphorylation state of these kinases, thereby regulating their activity. researchgate.net For instance, rutin, a flavonol glycoside, has been found to inhibit the activity of phosphoinositide 3-kinase gamma. nih.gov Other flavonols, such as fisetin, quercetin (B1663063), and myricetin, have demonstrated the ability to suppress the activation of the MAPK pathway by reducing the phosphorylation levels of key components like JNK, ERK, p38, and MEK. nih.govfao.org

The activation of cyclic nucleotide-dependent signaling pathways, specifically the cAMP/PKA and cGMP/PKG pathways, is another mechanism through which flavonoid aglycones mediate their effects. mdpi.com This activation can, in turn, suppress other signaling pathways like those involving ITAM, PKB, and PLC. mdpi.com

Table 1: Interaction of Flavonol Anions with Protein Kinase Signaling Cascades

| Flavonol | Signaling Cascade | Effect | Reference |

|---|---|---|---|

| Myricetin | PI3K/Akt, MAPK (MEK1, MKK4) | Direct binding, alters phosphorylation | researchgate.net |

| Rutin | PI3Kγ | Inhibition | nih.gov |

| Fisetin, Quercetin, Myricetin | MAPK (JNK, ERK, p38, MEK) | Suppression of activation via reduced phosphorylation | nih.govfao.org |

| Luteolin (B72000), Myricetin, Quercetin, Apigenin | cAMP/PKA, cGMP/PKG | Activation | mdpi.com |

Flavonol anions have been identified as inhibitors of several key enzymes.

DNA Gyrase: Certain flavonoids exhibit inhibitory activity against E. coli DNA gyrase. nih.gov A study analyzing the structure-activity relationship of various flavonoids found that kaempferol (B1673270) displayed significant antibacterial activity, which correlated with its ability to inhibit purified DNA gyrase. nih.gov The inhibitory effect is influenced by the substitution pattern of hydroxyl and methoxyl groups on the flavonoid structure. nih.gov Specifically, hydroxyl groups at C-5 and C-4' and a methoxyl group at C-3 and C-8 are important for good inhibitory effect, while hydroxyl groups at C-6, C-3', C-5', and C-3 can reduce this activity. nih.gov Flavones and flavonols are noted as being the most potent inhibitors of topoisomerase I, a related enzyme. nih.gov

Xanthine (B1682287) Oxidase: Flavonols such as quercetin, myricetin, and kaempferol are known to inhibit xanthine oxidase, the enzyme responsible for producing uric acid and superoxide (B77818) anion radicals. nih.govtandfonline.com The inhibitory activity is dependent on the flavonoid structure, with planar flavones and flavonols containing a 7-hydroxyl group showing high potency. tandfonline.com The mechanism of inhibition is considered to be of a mixed-type, suggesting that these flavonoids bind to both the active site and other sites on the enzyme. tandfonline.com The presence of hydroxyl groups at C-5 and C-7, along with a double bond between C-2 and C-3, are crucial for high inhibitory activity. capes.gov.br

BACE-1: Flavonoids, acting as non-peptidic inhibitors, can potently inhibit the activity of β-site amyloid precursor protein cleaving enzyme-1 (BACE-1). nih.gov In silico docking studies have shown that flavonoids can interact with the catalytic center of BACE-1. nih.gov The inhibitory activity of flavonols is influenced by their structure, with the 4'-OH group in the B ring being important for BACE-1 inhibition. nih.gov Several flavonols, including isorhamnetin, syringetin, galangin (B1674397), tamarixetin, and rhamnetin (B192265), have been screened for their BACE-1 inhibitory potential. nih.gov

Table 2: Inhibition of Key Enzymatic Processes by Flavonol Anions

| Enzyme | Inhibiting Flavonol(s) | Key Findings | Reference |

|---|---|---|---|

| DNA Gyrase | Kaempferol | Good correlation between antibacterial activity and DNA gyrase inhibition. Specific hydroxyl and methoxyl substitutions are crucial for activity. | nih.gov |

| Xanthine Oxidase | Quercetin, Myricetin, Kaempferol | Inhibit uric acid formation. Planar structure with a 7-hydroxyl group enhances activity. Mixed-type inhibition. | nih.govtandfonline.com |

| BACE-1 | Isorhamnetin, Syringetin, Galangin, Tamarixetin, Rhamnetin | Non-peptidic inhibitors that interact with the catalytic center. The 4'-OH group in the B ring is important for inhibition. | nih.govnih.gov |

Flavonol anions can influence the expression of genes involved in antioxidant defense and inflammation by modulating key transcription factors.

Nrf2 Pathway: Flavonoids have the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govresearchgate.net This pathway is a primary regulator of antioxidant and detoxification genes. mdpi.com Activation of Nrf2 by flavonoids can occur by disrupting its interaction with Keap1, which leads to the translocation of Nrf2 to the nucleus. scirp.org Once in the nucleus, Nrf2 binds to the ARE and initiates the transcription of various cytoprotective genes. mdpi.comnih.gov Flavonoids such as luteolin, apigenin, myricetin, and quercetin have been reported to facilitate cancer cell growth at low concentrations through the activation of the Nrf2/ARE pathway. nih.gov

NF-κB Pathway: Flavonols can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.govfao.orgresearchgate.net The inhibitory mechanism involves suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.govfao.orgresearchgate.net This prevents the translocation of the p65 subunit to the nucleus. nih.govfao.orgresearchgate.net Flavonols such as fisetin, quercetin, and myricetin have been shown to attenuate the phosphorylation of IκB-α and p65. nih.gov The inhibition of the MAPK pathway by these flavonols may also contribute to the suppression of NF-κB activation. nih.gov

Table 3: Modulation of Gene Expression Pathways by Flavonol Anions

| Pathway | Modulating Flavonol(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Nrf2/ARE | Luteolin, Apigenin, Myricetin, Quercetin | Disrupt Nrf2-Keap1 interaction, promoting Nrf2 nuclear translocation and activation of antioxidant gene transcription. | nih.govscirp.org |

| NF-κB | Fisetin, Quercetin, Myricetin | Inhibit phosphorylation of IκBα and p65, preventing p65 nuclear translocation and subsequent inflammatory gene expression. | nih.govfao.orgresearchgate.net |

Radical Scavenging Mechanisms Involving Flavonol Anions (in vitro)

The antioxidant activity of flavonol anions is a key aspect of their reactivity, primarily executed through radical scavenging mechanisms.

The deprotonation of hydroxyl groups on the flavonoid structure to form flavonol anions significantly enhances their ability to donate a hydrogen atom. researchgate.net The bond dissociation enthalpy (BDE) of the remaining OH groups is lowered in the anionic form, making hydrogen atom transfer (HAT) from the phenoxide anion thermodynamically more favorable than from the neutral molecule. researchgate.net This deprotonation facilitates the H-atom donation, which is a key step in the sequential proton loss electron transfer (SPLET) mechanism, another way flavonoids can scavenge radicals. researchgate.net The C3 hydroxyl group, in particular, becomes a more favorable site for hydrogen abstraction after deprotonation. mdpi.com

Table 4: Radical Scavenging Mechanisms of Flavonol Anions

| Mechanism | Description | Key Flavonol(s) | Reference |

|---|---|---|---|

| Hydrogen Atom Donation | Deprotonation of a hydroxyl group lowers the bond dissociation enthalpy of remaining OH groups, facilitating hydrogen atom transfer to radicals. | General mechanism for flavonol anions | researchgate.net |

| Superoxide Radical Quenching | Direct scavenging of the superoxide anion radical (O₂⁻). | Myricetin, Rutin (to a small extent) | nih.govnih.gov |

Influence of Environmental pH on Reactivity

Research findings indicate a strong correlation between pH and the antioxidant capacity of flavonols. nih.govsci-hub.se Experimental studies have consistently shown that the radical scavenging activity of many flavonoids increases with a rise in pH. sci-hub.se This enhancement is directly linked to the deprotonation of the hydroxyl moieties. nih.govresearchgate.net For instance, the antioxidant potential of various hydroxyflavones, as measured by the Trolox Equivalent Antioxidant Capacity (TEAC) assay, shows a marked increase upon the formation of the deprotonated anion forms. nih.govaminer.org

The underlying mechanism for this increased reactivity is a shift in the mode of antioxidant action. In their neutral state, at lower pH, flavonols primarily act as radical scavengers through hydrogen atom donation (HAT). nih.govaminer.org However, upon deprotonation at higher pH, the mechanism transitions to one dominated by electron donation. nih.govaminer.org Computational studies comparing O-H bond dissociation energies (BDE) and ionization potentials (IP) of neutral and deprotonated hydroxyflavones reveal that the ionization potential, which reflects the ease of electron donation, is significantly lowered upon deprotonation. nih.govaminer.org This indicates that the flavonol anion can more readily donate an electron to a radical species, thus enhancing its scavenging capacity. nih.govresearchgate.netaminer.org

The stability of flavonols is also highly dependent on the environmental pH. Many flavonols, such as quercetin and myricetin, demonstrate significant instability in basic aqueous solutions, undergoing oxidative degradation. nih.govacs.orgmdpi.com In contrast, other flavonols like kaempferol are considerably more stable, and morin (B1676745) shows little to no degradation affected by pH. nih.govacs.org The degradation of quercetin, for example, accelerates as the pH increases from 6.0 to 7.5. mdpi.com This process can involve autoxidation affecting the C-ring and the o-diphenol structure of the B-ring, leading to molecular fragmentation into simpler products like protocatechuic acid and phloroglucinol (B13840) carboxylic acid. mdpi.comrsc.org

The specific pH at which deprotonation occurs is determined by the acidity constant (pKa) of the most acidic hydroxyl group in the flavonol structure. These values can be determined experimentally through methods like spectrophotometry. nih.gov

Table 1: Experimentally Determined Acidity Constants (pKa) for Selected Flavonols in Aqueous Solution Press the "play" button to explore the interactive table.

| Flavonol | pKa1 | Reference |

| Quercetin | 6.4 | sci-hub.se |

| Kaempferol | 7.49 | sci-hub.se |

| Morin | Not specified | nih.gov |

| Myricetin | Not specified | nih.gov |

| Taxifolin | 6.58 | sci-hub.se |

This table presents the first acidity constant (pKa1) for several flavonols, indicating the pH at which the most acidic hydroxyl group begins to deprotonate.

The rate of degradation is also quantitatively linked to pH. Kinetic studies on quercetin have demonstrated a clear relationship between pH and the degradation rate constant.

Table 2: Effect of pH on the First-Order Degradation Rate Constant (k) of Quercetin at 95 °C Press the "play" button to explore the interactive table.

| pH | Rate Constant (k) | Fold Increase | Reference |

| 6.5 | Not specified | - | mdpi.com |

| 7.5 | Not specified | ~5-fold increase from pH 6.5 | mdpi.com |

This table illustrates the significant acceleration of quercetin degradation with a moderate increase in pH, as observed in thermal degradation studies.

Furthermore, the electrochemical oxidation potentials of flavonols, a measure of their susceptibility to oxidation, are also pH-dependent. researchgate.netmdpi.com The oxidation mechanism can be a complex, multi-step process involving the transfer of both electrons and protons, with the specific pathways and potentials shifting with pH. researchgate.netresearchgate.net For morin, the oxidation is an irreversible two-step process, with each step involving one electron and one proton. researchgate.net Generally, as pH increases, the oxidation potentials of flavonoids shift toward more negative (less positive) values, consistent with the easier oxidation of the deprotonated anionic species. mdpi.com

Structure Activity Relationships of Deprotonated Flavonols in Mechanistic Studies

Influence of Hydroxyl Group Positions and Number on Anionic Reactivity

The location and quantity of hydroxyl (-OH) groups on the flavonol skeleton are paramount in determining the reactivity of its deprotonated form. These groups are the primary sites for deprotonation and subsequent radical scavenging activities.

Role of B-Ring Catechol Moiety

The presence of a catechol group—an ortho-dihydroxy configuration (two hydroxyl groups on adjacent carbons)—on the B-ring is a critical determinant of the antioxidant activity of flavonoids. nih.gov This structural feature confers high stability to the phenoxyl radical that is formed after the flavonoid anion donates an electron or hydrogen atom. nih.govresearchgate.net The stability arises from the ability of the remaining hydroxyl group to form an intramolecular hydrogen bond with the newly formed radical oxygen and through expanded electron delocalization. nih.govacs.org

Studies have shown that flavonols possessing a catechol-containing B-ring exhibit a distinct two-phase reaction kinetic in scavenging model radicals. This involves a fast initial phase followed by a slow secondary phase, in contrast to flavonols with a monophenolic B-ring, which only show a single rapid phase. nih.gov This suggests that the catechol structure is not only crucial for the initial reaction but also participates in subsequent, slower antioxidant processes. The presence of a third hydroxyl group on the B-ring, forming a pyrogallol (B1678534) structure, can further enhance these antioxidant properties. sci-hub.se For instance, quercetin (B1663063), with its 3',4'-catechol moiety, demonstrates significant radical scavenging capacity, which is a key aspect of its biological activity. nih.govresearchgate.net

Significance of 3-OH and 5-OH Groups

The hydroxyl groups at the C3 and C5 positions of the flavonol structure also play a pivotal role in the reactivity of the anionic form. researchgate.net The 3-OH group is particularly important for several reasons. It is often one of the most acidic hydroxyl groups, making it a likely site for initial deprotonation in physiological conditions. acs.orgresearchgate.net Furthermore, the 3-OH group is crucial for maximal radical scavenging capacity. nih.gov Its presence, in conjunction with the C2=C3 double bond, allows for electron delocalization across the C-ring, stabilizing the resulting radical. nih.gov The absence or glycosylation of this group can significantly reduce the molecule's antioxidant activity. acs.orgnih.gov

Impact of C-Ring Unsaturation and Carbonyl Groups on Anionic Form Stability and Reactivity

The structural characteristics of the C-ring, specifically the C2=C3 double bond and the C4-carbonyl (oxo) group, are fundamental to the stability and reactivity of the deprotonated flavonol. These features work in concert to create an extended π-conjugation system that is essential for delocalizing electrons and stabilizing the anionic and subsequent radical forms. nih.govresearchgate.net

The conjugation between the C2=C3 double bond and the 4-oxo group allows for the delocalization of an unpaired electron across all three rings (A, B, and C) of the flavonoid skeleton. nih.gov This extended resonance effect provides significant stability to the flavonoid radical formed during antioxidant reactions. nih.gov The planarity of the molecule, which is enhanced by this conjugation, is crucial for effective electron delocalization. nih.govnih.gov Consequently, the unsaturated C-ring in flavonols contributes to a greater radical scavenging ability compared to flavonoids with a saturated C-ring, such as flavanones. nih.gov

However, the influence of these C-ring features can be complex. Some studies on the inhibition of advanced glycation end products (AGEs) have suggested that while C3 hydroxylation enhances inhibitory effects, the C2=C3 double bond and the C4 carbonyl group may reduce the inhibitory ability in that specific context. mdpi.com In polar environments, the C2=C3 double bond might even weaken antiradical activity by increasing the proton affinity. nih.gov Despite these context-dependent effects, for direct radical scavenging, the combination of the C2=C3 double bond and the 4-oxo group is generally accepted as a key structural requirement for the high antioxidant potency of flavonol anions. researchgate.net